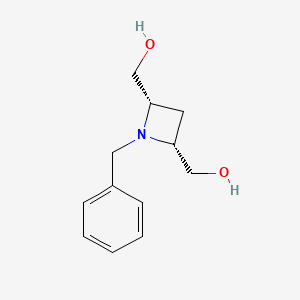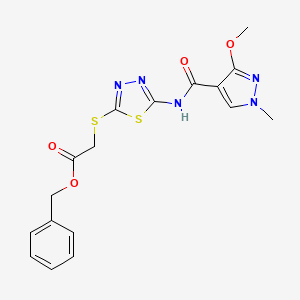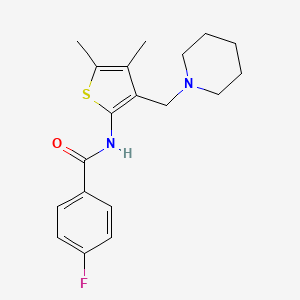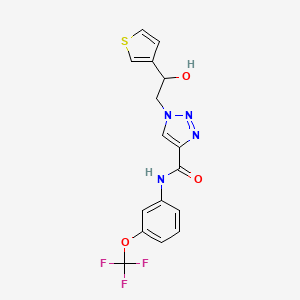![molecular formula C13H8BrF2NO B2571861 4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol CAS No. 375356-13-1](/img/structure/B2571861.png)
4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” is a synthetic compound that belongs to the class of imine derivatives. It has a molecular weight of 312.11 and a molecular formula of C13H8BrF2NO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 312.11 and a molecular formula of C13H8BrF2NO . More specific properties such as melting point, boiling point, and solubility were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Environmental Applications
Active bromoaniline-based Schiff base chemosensors, including compounds similar to 4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol, have been employed for the selective detection of metal ions such as Cu2+ and Zn2+. These sensors allow for the notable detection of ions through fluorescence quenching mechanisms, offering a pathway for environmental monitoring and the development of molecular memory devices due to their multisensoric properties. Furthermore, these compounds exhibit significant DNA- and human serum albumin (HSA)-binding efficacies, which are crucial for biological applications and therapeutic monitoring (Das et al., 2021).
Catalysis and Chemical Fixation of CO2
Research has shown the utility of Schiff base metal complexes, derived from compounds akin to this compound, as catalysts for the chemical fixation of CO2 into cyclic carbonates. This application is significant in the context of carbon capture and storage (CCS) technologies, offering a green chemistry approach to mitigating CO2 emissions. The catalytic activity of these complexes, particularly in the presence of ionic liquids, demonstrates their potential in the efficient conversion of CO2 into valuable chemical products (Ikiz et al., 2015).
Biological Activity and Antimicrobial Properties
Schiff base compounds and their metal ion complexes, synthesized from bromoaniline derivatives similar to the compound of interest, have shown promising anticancer and antioxidant activities. These studies highlight the therapeutic potential of such compounds, offering insights into their mechanisms of action and the role of metal ion coordination in modulating biological activity (Al-sahlanee & Al-amery, 2018).
Material Science and Polymer Chemistry
In the field of material science, Schiff bases and their complexes have been explored for the development of novel polymers with enhanced thermal, optical, electrochemical, and morphological properties. These materials find applications in various domains, including optoelectronics, sensing, and environmental remediation, highlighting the versatility of this compound derivatives in advancing material technologies (Kaya & Aydın, 2011).
Safety and Hazards
“4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” is intended for research use only and is not intended for diagnostic or therapeutic use . While one source suggests that it has minimal toxicity to cells and organisms in vitro and exhibits low toxicity in in vivo studies, caution should be taken when handling the compound due to its potential irritant properties.
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,4-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRLBLIXUGKOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Br)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2571786.png)

![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)
![2-[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2571792.png)

![N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2571795.png)


![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)



